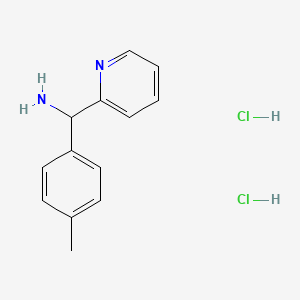

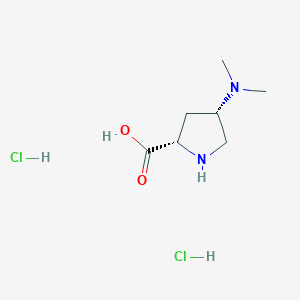

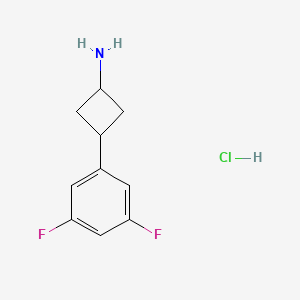

![molecular formula C7H7Cl2N5 B1434111 4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride CAS No. 1803611-65-5](/img/structure/B1434111.png)

4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride

Overview

Description

“4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” is a chemical compound with the molecular formula C7H7Cl2N5. It has a molecular weight of 232.07 . This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 .

Molecular Structure Analysis

The molecular structure of “4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” consists of a pyrimidine ring attached to a 1H-1,2,4-triazol-3-yl group at the 4-position and a chloromethyl group at the 5-position .

Physical And Chemical Properties Analysis

“4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” is a powder at room temperature . Its InChI code is 1S/C7H6ClN5.ClH/c8-3-6-11-7(13-12-6)5-1-2-9-4-10-5;/h1-2,4H,3H2,(H,11,12,13);1H .

Scientific Research Applications

Anti-inflammatory Applications

- Field : Pharmacology

- Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described . The specific methods for “4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” are not mentioned.

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Applications

- Field : Oncology

- Summary : 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .

- Methods : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Antioxidant Applications

- Field : Biochemistry

- Summary : Pyrimidines have been found to exhibit antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

- Methods : The specific methods for “4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” are not mentioned .

- Results : A large number of pyrimidines exhibit potent antioxidant effects .

Antiviral Applications

- Field : Virology

- Summary : Pyrimidines have been found to exhibit antiviral effects . Antiviral drugs are a class of medication used specifically for treating viral infections .

- Methods : The specific methods for “4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” are not mentioned .

- Results : A large number of pyrimidines exhibit potent antiviral effects .

Agrochemical Applications

- Field : Agrochemistry

- Summary : Trifluoromethylpyridine (TFMP) derivatives, which share some structural similarities with your compound, have been used in the protection of crops from pests .

- Methods : The specific methods for “4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” are not mentioned .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Antifungal Applications

- Field : Mycology

- Summary : Pyrimidines have been found to exhibit antifungal effects . Antifungal drugs are a class of medication used specifically for treating fungal infections .

- Methods : The specific methods for “4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” are not mentioned .

- Results : A large number of pyrimidines exhibit potent antifungal effects .

Safety And Hazards

The safety data sheet for “4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken while handling this compound.

Future Directions

properties

IUPAC Name |

4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5.ClH/c8-3-6-11-7(13-12-6)5-1-2-9-4-10-5;/h1-2,4H,3H2,(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKHOXCTXGXRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NNC(=N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

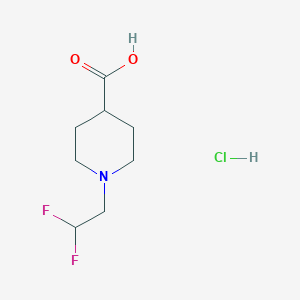

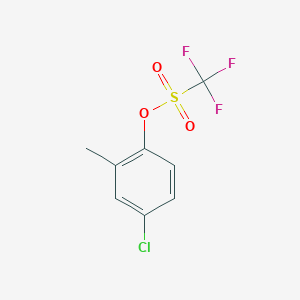

![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)

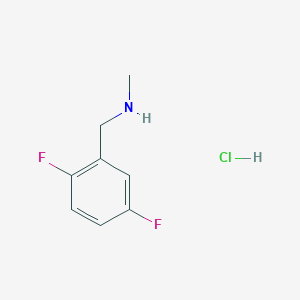

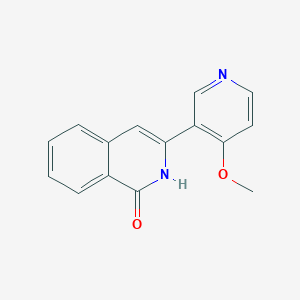

![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)

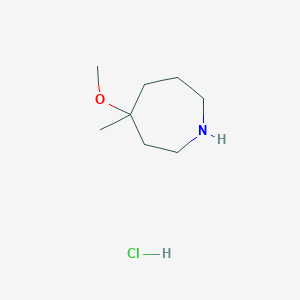

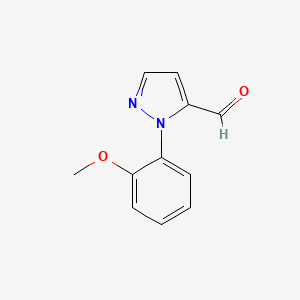

![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)